

Purity and appearance of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

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Compound of Interest

Compound Name: (5-Bromo-2-fluorophenyl)
(cyclopropyl)methanone

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Technical Guide: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, analytical characterization, and its role in the synthesis of potential therapeutic agents.

Physicochemical Properties and Purity

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.^[1] Its appearance is typically a colorless to yellow liquid or a semi-solid.^[2] The compound is generally available at a high purity, essential for its use in sensitive downstream applications.

Property	Value	Reference
CAS Number	1222368-75-3	[3]
Molecular Formula	C ₁₀ H ₈ BrFO	[1][3]
Molecular Weight	243.07 g/mol	[3]
Appearance	Colorless to Yellow Liquid or Semi-Solid	[2]
Purity (Typical)	>96% to ≥98% (by HPLC)	[1]
Storage Conditions	Sealed in a dry environment at 2-8°C	[3]

Synthesis and Purification

The synthesis of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** can be achieved through various established synthetic routes for aryl cyclopropyl ketones. A common approach involves the Friedel-Crafts acylation of a suitably substituted aromatic compound with cyclopropanecarbonyl chloride. Alternatively, modern cross-coupling methodologies offer a versatile and efficient means of preparation.[4]

Illustrative Synthetic Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling

This protocol describes a plausible method for the synthesis of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** based on modern cross-coupling techniques.

Materials:

- 1,5-Dibromo-2-fluorobenzene
- Tricyclopropylbismuth
- Palladium catalyst (e.g., (SIPr)Pd(allyl)Cl)
- Carbon monoxide (CO) gas

- Lithium chloride (LiCl)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,5-dibromo-2-fluorobenzene and lithium chloride in the anhydrous solvent.
- Add the palladium catalyst to the reaction mixture.
- Introduce tricyclopropylbismuth to the flask.
- Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (typically 1 atm).
- Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required duration (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

The crude **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** is typically purified by flash column chromatography to achieve high purity.^[1]

Materials:

- Crude **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**
- Silica gel (230-400 mesh)

- Eluent: Hexane/Ethyl acetate mixture (e.g., 9:1 v/v)
- Glass column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in the eluent and pack it into the glass column.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with the hexane/ethyl acetate mixture, collecting fractions.
- Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm).

- Injection Volume: 10 μ L.
- Expected Outcome: A major peak corresponding to the product with a purity of >96-98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.^[1]

- ^1H NMR (in CDCl_3): The spectrum would be expected to show multiplets in the aromatic region (approximately δ 7.0-7.8 ppm) and characteristic multiplets for the cyclopropyl protons in the upfield region (approximately δ 0.8-1.5 ppm). The methanone proton would likely appear as a multiplet around δ 2.5-3.0 ppm.
- ^{13}C NMR (in CDCl_3): The spectrum should display signals for the carbonyl carbon (around δ 190-200 ppm), aromatic carbons (in the range of δ 110-160 ppm, with C-F and C-Br couplings), and the cyclopropyl carbons (in the upfield region, typically δ 5-20 ppm).
- ^{19}F NMR (in CDCl_3): A single resonance is expected for the fluorine atom attached to the phenyl ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

- Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Expected m/z : The exact mass of the protonated molecule $[\text{M}+\text{H}]^+$ would be calculated and compared to the observed mass to confirm the molecular formula $\text{C}_{10}\text{H}_8\text{BrFO}$.

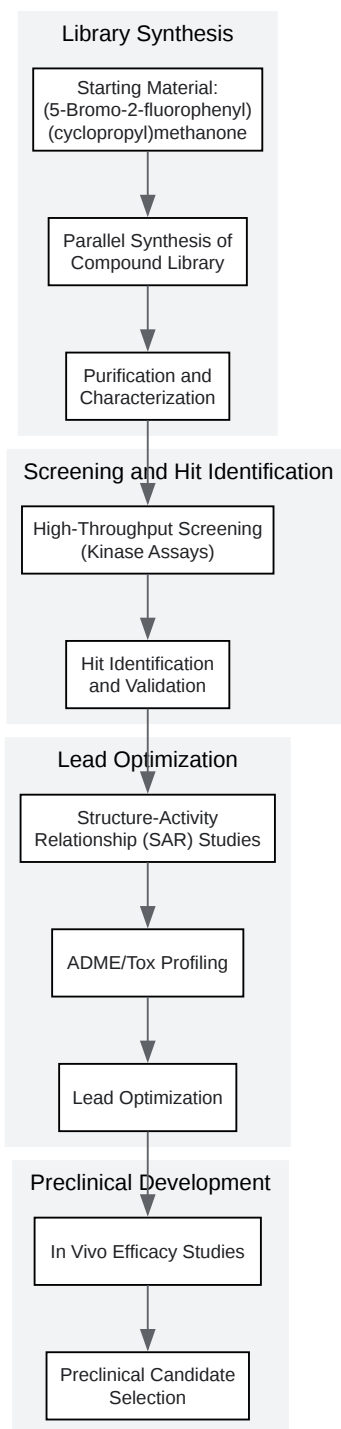
Role in Drug Discovery and Development

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is a valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.^[5] The presence of the bromo and fluoro substituents provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships.

General Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, where a versatile intermediate like **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** could be utilized in the synthesis of a compound library.

General Workflow for Kinase Inhibitor Discovery

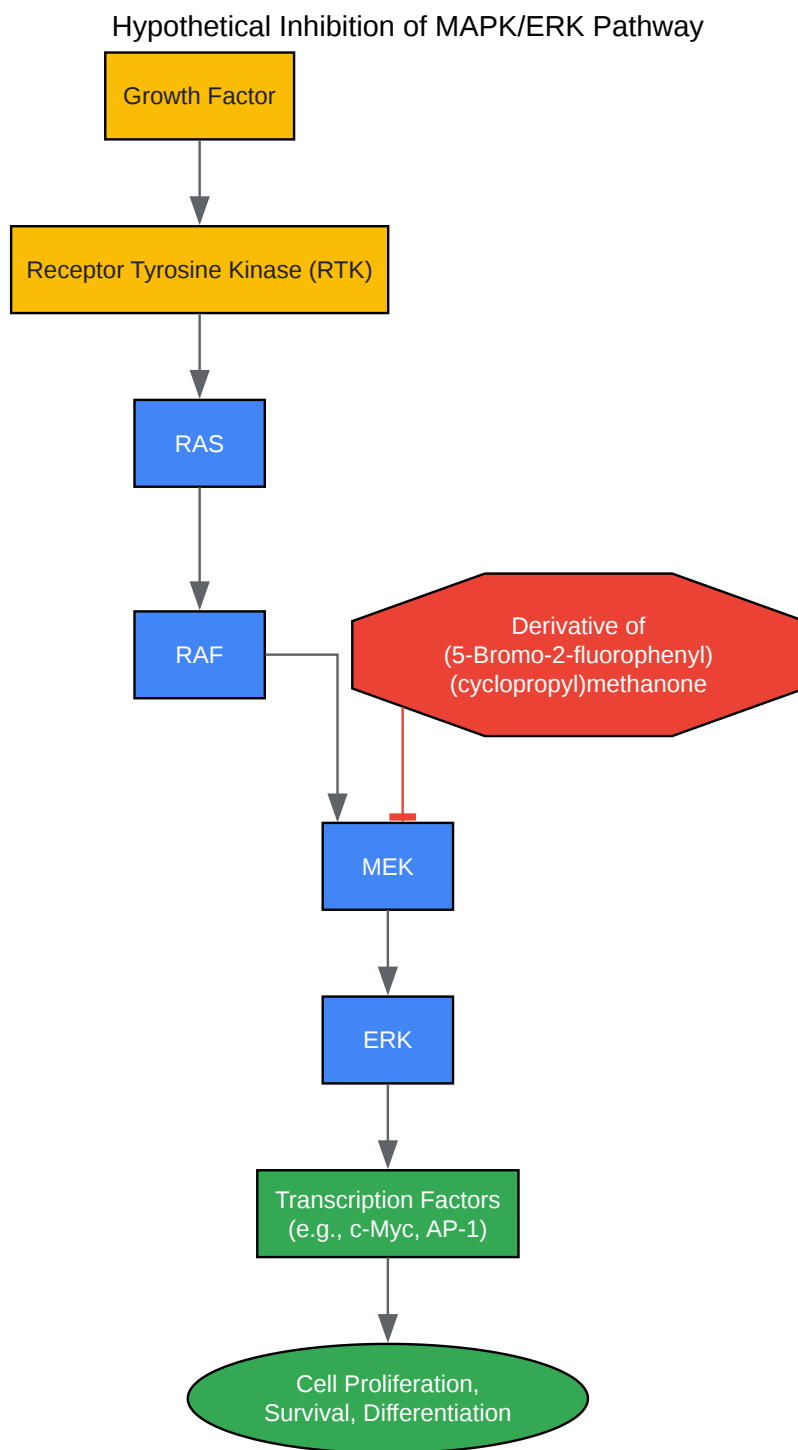


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Caption: A generalized workflow for kinase inhibitor discovery.

Hypothetical Signaling Pathway Modulation

Given its use as a precursor for kinase inhibitors, derivatives of **(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone** could potentially target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

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